Glucosepane
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Overview
Description
Glucosepane is a lysine-arginine protein cross-linking product and an advanced glycation end product (AGE) derived from D-glucose . It is an irreversible, covalent cross-link product that has been found to make intermolecular and intramolecular cross-links in the collagen of the extracellular matrix (ECM) and crystallin of the eyes . This compound is present in human tissues at levels 10 to 1000 times higher than any other cross-linking AGE and is currently considered to be the most important cross-linking AGE .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of glucosepane has been achieved through a concise, eight-step process starting from commercial materials . This synthesis is convergent, high-yielding (12% overall), and enantioselective . The key step involves the development of a one-pot method for the preparation of the nonaromatic 4H-imidazole tautomer in the core .
Industrial Production Methods: Most research focuses on laboratory-scale synthesis for scientific studies .
Chemical Reactions Analysis
Types of Reactions: Glucosepane undergoes various chemical reactions, including glycation, which is a non-enzymatic process where protein side chains react spontaneously with open-chain tautomers of carbohydrates .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as hexose carbohydrates, arginine, and lysine side chains . The reaction conditions typically include controlled temperatures and pH levels to facilitate the formation of the desired cross-links .
Major Products: The major product of these reactions is this compound itself, which forms cross-links in long-lived proteins such as collagen and lens crystallin . These cross-links contribute to the structural and mechanical properties of tissues .
Scientific Research Applications
Glucosepane plays a critical role in the pathophysiology of both diabetes and human aging . It has been implicated in various conditions, including inflammation, diabetes-related complications, and normal human aging . Research has shown that this compound cross-links impact the structural and mechanical properties of collagen, contributing to the stiffening of collagenous tissues and vascular dysfunction . The total synthesis of this compound has enabled methods for detecting and targeting this compound, providing new insights into its role in aging and disease .
Mechanism of Action
The mechanism by which glucosepane exerts its effects involves the formation of covalent cross-links between proteins in the ECM . These cross-links reduce proteolytic degradation in the ECM, leading to increased cross-link accumulation and the thickening of basement membranes in capillaries, glomeruli, lens, and lungs . The best mechanism proposed involves the α-dicarbonyl N6-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate, a key intermediate in the this compound reaction, forming from the Amadori product through a carbonyl shift by keto-enol tautomerism and the elimination of the C-4 hydroxyl .
Comparison with Similar Compounds
Similar Compounds: These compounds are formed by the reaction of carbonyl compounds derived directly or indirectly from glucose, ascorbic acid, and other metabolites .
Uniqueness: Glucosepane is unique among AGEs due to its high prevalence in human tissues and its significant impact on the structural and mechanical properties of collagen . It is present at levels 10 to 1000 times higher than any other cross-linking AGE, making it the most important cross-linking AGE in terms of its effects on tissue elasticity and stiffness .
Properties
CAS No. |
257290-23-6 |
---|---|
Molecular Formula |
C18H32N6O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(6R,7S)-2-[(4S)-4-amino-4-carboxybutyl]imino-6,7-dihydroxy-1,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-4-yl]hexanoic acid |
InChI |
InChI=1S/C18H32N6O6/c19-10(16(27)28)4-1-2-7-24-9-14(26)13(25)8-12-15(24)23-18(22-12)21-6-3-5-11(20)17(29)30/h10-14,25-26H,1-9,19-20H2,(H,21,22)(H,27,28)(H,29,30)/t10-,11-,12?,13-,14+/m0/s1 |
InChI Key |
JTMICRULXGWYCN-WSOGJNRSSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CN(C2=NC(=NCCC[C@@H](C(=O)O)N)NC21)CCCC[C@@H](C(=O)O)N)O)O |
Canonical SMILES |
C1C(C(CN(C2=NC(=NCCCC(C(=O)O)N)NC21)CCCCC(C(=O)O)N)O)O |
Origin of Product |
United States |
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